1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
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Overview
Description
1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the benzofuro[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a benzofuran ring fused to a pyrimidine ring, with phenacyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the acylation of benzofuran derivatives followed by cyclization with hydrazine hydrate . Another approach involves the aza-Wittig reaction of iminophosphoranes with isocyanates to form carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles .
Industrial Production Methods: Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This often includes the use of catalytic amounts of sodium ethoxide or potassium carbonate to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran and pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenacyl and phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core and have been studied for their potential as PARP-1 inhibitors.
Benzofuro[3,2-d]pyrimidine derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness: 1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione is unique due to its specific substituents and the combination of benzofuran and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
877657-71-1 |
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Molecular Formula |
C24H16N2O4 |
Molecular Weight |
396.402 |
IUPAC Name |
1-phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16N2O4/c27-19(16-9-3-1-4-10-16)15-25-21-18-13-7-8-14-20(18)30-22(21)23(28)26(24(25)29)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
TWPWSLIKGUAMQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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